N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide typically involves the reaction of 2-chloroquinoline with 2-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent. Additionally, it can interact with amyloid-beta peptides, preventing their aggregation and thereby offering neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and have diverse pharmacological activities.
4-Hydroxy-2-quinolones: These derivatives are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide stands out due to its specific structural features, such as the methoxyphenyl group, which can enhance its biological activity and selectivity towards certain molecular targets .
Properties
CAS No. |
224796-49-0 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-9-5-3-7-14(17)12-19-18(21)16-11-10-13-6-2-4-8-15(13)20-16/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
VGIQBAZNGSSDLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NC3=CC=CC=C3C=C2 |
solubility |
15.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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